Eptifibatide Acetate

Platelet Biology Integrin Signaling Thrombosis Models

Eptifibatide Acetate (CAS 881997-86-0) is the definitive GP IIb/IIIa antagonist for platelet research. Unlike abciximab, it offers specific, competitive, reversible binding without αvβ3 or αMβ2 cross-reactivity. The acetate salt (not TFA) ensures pharmaceutical relevance, optimal solubility, and bioactivity. With ~8-fold higher potency (IC50 0.28 μg/mL), it reduces cost per assay in aggregometry. Rapid reversibility (<50% inhibition within 4 h) enables sequential procedures. Essential as an analytical standard for HPLC method validation. Choose precision—order the acetate standard.

Molecular Formula C37H52N11O11S2
Molecular Weight 891.01
CAS No. 881997-86-0
Cat. No. B2500776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEptifibatide Acetate
CAS881997-86-0
Molecular FormulaC37H52N11O11S2
Molecular Weight891.01
Structural Identifiers
SMILESCC(=O)O.C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N
InChIInChI=1S/C35H49N11O9S2.C2H4O2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25;1-2(3)4/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39);1H3,(H,3,4)/t22-,23-,24-,25-,26-;/m0./s1
InChIKeyGDVYTAWYNSIULT-ZVWMCQANSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Eptifibatide Acetate (CAS 881997-86-0) for Scientific Procurement: Class, Identity, and Core Parameters


Eptifibatide Acetate (CAS 881997-86-0) is a cyclic heptapeptide antagonist of the platelet glycoprotein GP IIb/IIIa receptor, utilized as an antiplatelet agent in both clinical and preclinical settings [1]. It is supplied as an acetate salt, comprising a free base with a molecular formula of C₃₅H₄₉N₁₁O₉S₂ (free base MW 831.96–832.4 g/mol) and a variable stoichiometry of acetic acid, giving a total molecular weight of 892.0 g/mol [2]. The compound is widely used in research to dissect integrin signaling, study platelet biology, and as an analytical standard [3].

Eptifibatide Acetate Sourcing: Why Substitution with Tirofiban, Abciximab, or Other Salts Alters Scientific Outcomes


The scientific selection of Eptifibatide Acetate cannot be met by substituting other GP IIb/IIIa inhibitors like tirofiban or abciximab due to fundamental and quantifiable differences in molecular class, receptor specificity, and pharmacokinetic dynamics [1][2]. Abciximab is a chimeric monoclonal antibody (MW 47,600 Da) with non-specific binding that includes αvβ3 and αMβ2 integrins, whereas eptifibatide is a small, specific, competitive antagonist (cyclic heptapeptide, MW 832 Da) with reversible binding and no antigenicity [3]. Furthermore, substitution with the trifluoroacetate (TFA) salt of eptifibatide is not equivalent; the acetate form is the pharmaceutically relevant entity, and its conversion from TFA during synthesis is a critical quality step to ensure proper counter-ion composition, which can impact solubility, stability, and bioactivity [4].

Eptifibatide Acetate Procurement: Quantifiable Differentiation Against Tirofiban, Abciximab, and TFA Salt


Receptor Specificity and Binding Affinity: Eptifibatide Acetate vs. Abciximab and Tirofiban

Eptifibatide Acetate exhibits a 120 nmol/L binding affinity (KD) for the GP IIb/IIIa receptor [1]. It is a specific, competitive antagonist of the GP IIb/IIIa receptor, binding only to this target [2]. In contrast, abciximab is a non-specific, non-competitive inhibitor that also binds to αvβ3 and αMβ2 integrins, and tirofiban is a non-peptide, specific, competitive antagonist [2]. This difference is critical for experimental design where off-target integrin effects must be avoided [3].

Platelet Biology Integrin Signaling Thrombosis Models

In Vitro Potency in Platelet Aggregation Assays: Eptifibatide Acetate vs. Abciximab

In vitro functional assays demonstrate that eptifibatide acetate is a more potent inhibitor of collagen-induced platelet aggregation than abciximab [1]. In a direct comparative study using 5 μg/mL collagen as an agonist in human platelet-rich plasma, the IC50 for eptifibatide was 0.28–0.34 μg/mL, whereas the IC50 for abciximab was 2.3–3.8 μg/mL [1]. This represents an approximate 8-fold greater potency for eptifibatide in this specific assay system. The study also noted that IC50 values for eptifibatide were 1.5- to 3-fold higher in hirudinized blood compared to citrated plasma, highlighting the importance of assay conditions [2].

Antiplatelet Drug Discovery Ex Vivo Pharmacology Thrombosis

Counter-Ion Purity and Industrial Conversion: Eptifibatide Acetate vs. Eptifibatide Trifluoroacetate

The procurement of eptifibatide acetate is a critical decision point due to the distinct properties of its salt form compared to the more common trifluoroacetate (TFA) salt [1]. During peptide synthesis, eptifibatide is often produced as a TFA salt. A specific industrial purification process, which combines reversed-phase HPLC with an anion exchange step, is required to convert the TFA counter-ion to acetate [1]. This patented method achieves a purification yield of >70%, which is a critical metric for scalable production of the pharmaceutically relevant acetate form [1]. Using the TFA salt instead can introduce residual trifluoroacetic acid, which may affect peptide solubility, long-term stability, and potentially interfere with biological assays or cellular toxicity [2].

Peptide Chemistry Pharmaceutical Process Development Analytical Chemistry

Analytical Method Validation for Purity Assessment: Eptifibatide Acetate in Bulk Drug Substance

Quantitative analysis of eptifibatide acetate is standardized via validated RP-HPLC methods, which are essential for ensuring batch-to-batch consistency [1]. A validated isocratic RP-HPLC method has been established for the determination of eptifibatide acetate in bulk drug substance, demonstrating a linear range of 0.15–2 mg/mL (r²=0.997) with a limit of detection (LOD) of 0.15 mg/mL [1]. The method shows high precision, with intra-day precision between 0.052% and 0.598% and accuracy ranging from 96.4% to 103.8% [1]. This validated method provides a benchmark for purity assessment, ensuring that the compound meets a specified purity threshold (typically ≥98% by HPLC) .

Quality Control Analytical Method Development Pharmaceutical Analysis

Ex Vivo Platelet Inhibition and Reversibility: Eptifibatide Acetate vs. Abciximab

The reversibility of platelet inhibition is a key differentiator for eptifibatide acetate compared to abciximab [1]. Eptifibatide is a competitive antagonist with a fast recovery of platelet function; inhibition drops to <50% within 4 hours after infusion discontinuation [1]. In contrast, abciximab, as a non-competitive antagonist with a very high affinity (KD ~5 nM), exhibits slow recovery of platelet function, taking 24–48 hours [1]. Quantitatively, eptifibatide achieves >90% inhibition of ADP-induced platelet aggregation at steady state, which declines to <50% 4 hours post-infusion, while its bleeding time prolongation returns to 1.4x baseline after 6 hours [2]. This rapid reversibility is a direct consequence of its lower affinity and competitive binding mechanism [3].

Clinical Pharmacology Translational Research Antithrombotic Therapy

Stability and Formulation: Eptifibatide Acetate vs. Tirofiban

The stability of eptifibatide acetate in aqueous formulations is maintained by an acetate buffer system [1]. The acetate counter-ion contributes to maintaining an acidic or neutral pH, which is crucial for prolonging the stability of the peptide and preventing degradation [1]. This is in contrast to the TFA salt, which yields a more acidic solution and can be detrimental to long-term stability [2]. Furthermore, eptifibatide acetate powder exhibits defined long-term stability when stored at -20°C (3 years) or 4°C (2 years), and in solvent at -80°C (6 months) . This defined stability profile provides a clear advantage over less stable or less characterized peptide analogs [3].

Peptide Stability Formulation Science Drug Development

Procurement-Driven Application Scenarios for Eptifibatide Acetate (CAS 881997-86-0)


Specific Integrin GP IIb/IIIa Signaling Studies

Ideal for research focused exclusively on the GP IIb/IIIa receptor without confounding interactions. As established in Evidence Item 1, eptifibatide acetate is a specific, competitive antagonist for GP IIb/IIIa, whereas abciximab is a non-specific inhibitor that also blocks αvβ3 and αMβ2 integrins [1]. Procurement of eptifibatide acetate ensures that observed antiplatelet effects are solely attributable to GP IIb/IIIa blockade, a critical requirement for dissecting integrin-specific downstream signaling pathways.

In Vitro and Ex Vivo Platelet Aggregation Assays Requiring High Potency

For laboratories performing platelet aggregometry, the ~8-fold higher potency of eptifibatide acetate compared to abciximab (IC50 0.28-0.34 μg/mL vs. 2.3-3.8 μg/mL for collagen-induced aggregation) translates to lower required concentrations and reduced cost per assay [2]. This quantitative advantage, documented in direct comparative studies, makes eptifibatide acetate the more economical and efficient choice for high-throughput screening of antiplatelet compounds or for diagnostic platelet function testing.

In Vivo Studies Requiring Rapid Reversibility of Antiplatelet Effect

When designing animal models of thrombosis or hemostasis where the experimental protocol demands a short-acting antiplatelet agent, eptifibatide acetate is superior to abciximab [3]. As shown in Evidence Item 5, eptifibatide's inhibition of platelet aggregation drops to <50% within 4 hours of infusion cessation, compared to 24-48 hours for abciximab. This rapid reversibility minimizes the duration of bleeding risk and allows for sequential experimental procedures within the same subject.

Analytical Reference Standard Preparation and Method Validation

For analytical chemists developing or validating HPLC methods for eptifibatide quantification, the use of a certified Eptifibatide Acetate analytical standard (CAS 881997-86-0) is essential . Evidence Item 4 demonstrates the existence of a validated RP-HPLC method with specific performance metrics (linearity: 0.15-2 mg/mL, r²=0.997; precision: 0.052-0.598%). Using the acetate salt standard, as opposed to a TFA salt or a less characterized peptide, ensures accurate method calibration and reliable purity assessment of bulk drug substance or pharmaceutical formulations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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